molecular formula C6H8N2O5S B14420078 Azane;4-nitrobenzenesulfonic acid CAS No. 84253-14-5

Azane;4-nitrobenzenesulfonic acid

Cat. No.: B14420078
CAS No.: 84253-14-5
M. Wt: 220.21 g/mol
InChI Key: XVKWNHVHFDYGGV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzenesulfonic acid typically involves the nitration of benzenesulfonic acid. This process can be carried out by reacting benzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a temperature below 50°C to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, 4-nitrobenzenesulfonic acid can be produced by the sulfonation of nitrobenzene. This process involves the reaction of nitrobenzene with sulfur trioxide in the presence of sulfuric acid. The reaction is typically carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Sulfonation: Introduction of sulfonic acid groups into the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid at temperatures below 50°C.

    Sulfonation: Sulfur trioxide and sulfuric acid at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions

Major Products Formed

Scientific Research Applications

4-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the sulfonic acid group can act as a directing group, influencing the position of further substitutions on the ring. The compound can also participate in redox reactions, where the nitro group can be reduced to an amino group .

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonic acid: Similar structure but with an amino group instead of a nitro group.

    Benzenesulfonic acid: Lacks the nitro group, making it less reactive in certain reactions.

    Nitrobenzene: Contains only a nitro group without the sulfonic acid group.

Uniqueness

4-nitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

CAS No.

84253-14-5

Molecular Formula

C6H8N2O5S

Molecular Weight

220.21 g/mol

IUPAC Name

azane;4-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H5NO5S.H3N/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H3

InChI Key

XVKWNHVHFDYGGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.N

Origin of Product

United States

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